Apovincaminic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

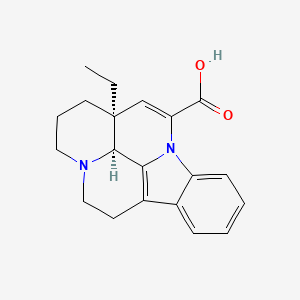

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCQLDAGNBFMJQ-QUCCMNQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950458 | |

| Record name | Eburnamenine-14-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27773-65-5 | |

| Record name | (+)-Apovincaminic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27773-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apovincaminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027773655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eburnamenine-14-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3α,16α)-eburnamenine-14-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APOVINCAMINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD6ZF4C86Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and History of Apovincaminic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apovincaminic acid, the principal and pharmacologically active metabolite of the synthetic nootropic agent vinpocetine, has garnered significant scientific interest for its neuroprotective and cerebral blood flow-enhancing properties. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacological profile of this compound. Detailed experimental protocols, comprehensive quantitative data, and visualizations of its mechanism of action are presented to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction and Discovery

This compound emerged into the scientific landscape not as a standalone discovery, but as a crucial player in the metabolic journey of vinpocetine. Vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine, was first synthesized in the late 1960s.[1] Subsequent pharmacokinetic studies revealed that vinpocetine undergoes rapid and extensive first-pass metabolism in humans, with the primary metabolite being this compound.[2] It is now understood that many of the therapeutic effects attributed to vinpocetine are, in fact, mediated by this active metabolite.[2]

The initial identification and characterization of this compound are closely tied to the development and clinical investigation of vinpocetine by the Hungarian pharmaceutical company Gedeon Richter Plc. While a singular "discovery" paper is not readily apparent, its existence and significance were established through metabolic and pharmacokinetic studies conducted throughout the 1970s and 1980s.

Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic name (3α,16α)-eburnamenine-14-carboxylic acid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂N₂O₂ | PubChem |

| Molecular Weight | 322.4 g/mol | PubChem |

| Appearance | Yellow crystalline solid | [3] |

| Solubility | Poorly soluble in water; soluble in ethanol, dimethyl sulfoxide, and acetone. | [4] |

| pKa (strongest acidic) | 4.01 | ChemAxon |

| pKa (strongest basic) | 7.07 | ChemAxon |

Synthesis of this compound

This compound can be synthesized through several routes, most commonly involving the modification of related Vinca alkaloids. The following sections detail a common experimental protocol for its preparation from vincamine.

Experimental Protocol: Hydrolysis of Vincamine to this compound

This protocol is based on established methods for the hydrolysis of vincamine and subsequent dehydration to form the apovincaminic structure.

Materials:

-

(+)-Vincamine

-

3 M Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (CH₃OH)

-

Boiling water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Hydrolysis: To 500 mg of (+)-vincamine in a round-bottom flask, add 20 mL of 3 M HCl.[3]

-

Heat the mixture in a boiling water bath for 100 minutes to effect hydrolysis of the methyl ester.[3]

-

Cool the resulting solution to room temperature.

-

Extraction: Transfer the cooled solution to a separatory funnel. Extract the aqueous solution with three 20 mL portions of chloroform.[3]

-

Combine the organic extracts.

-

Drying and Evaporation: Dry the combined chloroform extract over anhydrous sodium sulfate.[3]

-

Filter to remove the drying agent.

-

Evaporate the solvent under vacuum using a rotary evaporator to obtain a solid residue.[3]

-

Crystallization: Recrystallize the solid residue from methanol to yield purified this compound as a yellow crystalline solid.[3]

Characterization Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes key characterization data, primarily derived from studies on vinpocetine (ethyl apovincaminate), which shares the same core structure.

| Technique | Key Data | Source |

| UV Spectroscopy | Maxima at 228-230 nm, 273-275 nm, and 313-320 nm (in methanol). | [5] |

| IR Spectroscopy | Characteristic peaks at 3060, 1630, 1605, 1480, 750 cm⁻¹ (Nujol). | [5] |

| ¹H-NMR | (CDCl₃, δ): 1.00 (t, 3H), 6.10 (s, 1H), 7.3-7.5 (m, 4H). Note: Data for ethyl ester. | [5] |

| ¹³C-NMR | (CDCl₃, δ): 162.85, 133.62, 130.52, 128.65, 128.00, 127.34, 121.27, 119.72, 117.72, 112.12, 108.15, 55.21, 50.98, 44.42, 37.14, 28.25, 26.79, 19.89, 15.86, 8.30 ppm. Note: Data for ethyl ester. | [5] |

| Mass Spectrometry | m/z = 323 (for this compound). | [6] |

Pharmacokinetics

This compound is the primary metabolite of vinpocetine, and its pharmacokinetic profile is crucial to understanding its therapeutic effects. The following table summarizes key pharmacokinetic parameters in humans.

| Parameter | Value | Condition | Source |

| Elimination Half-life (t½) | 3.66 ± 1.56 hours | Healthy volunteers, IV vinpocetine | |

| Elimination Half-life (t½) | 4.7 ± 2.13 hours | Patients with cerebrovascular disorders, IV vinpocetine | [7] |

| Bioavailability | Orally administered vinpocetine is rapidly absorbed, with significant first-pass metabolism to this compound. | [8] | |

| Protein Binding | High (specific percentage for this compound not detailed, but vinpocetine is 86.6-99.99% protein-bound). | [8] | |

| Metabolism | Formed by hydrolysis of vinpocetine. | [2] | |

| Excretion | Excreted in urine and feces. | [9] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound's neuroprotective and cerebral vasodilatory effects is the inhibition of phosphodiesterase type 1 (PDE1).

PDE1 Inhibition

PDE1 is a calcium/calmodulin-dependent phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, this compound leads to an accumulation of these second messengers, which in turn activates downstream signaling pathways.

The elevation of cAMP and cGMP levels has several beneficial effects in the central nervous system:

-

Cerebral Vasodilation: Increased cGMP levels in vascular smooth muscle cells lead to relaxation and vasodilation, thereby improving cerebral blood flow.

-

Neuroprotection: The activation of PKA and PKG by cAMP and cGMP, respectively, leads to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB is a transcription factor that promotes the expression of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.

-

Anti-inflammatory Effects: this compound has been shown to suppress the activation of NF-κB, a key regulator of inflammatory gene expression.

Conclusion

This compound, as the primary active metabolite of vinpocetine, is a molecule of significant therapeutic interest. Its history is intertwined with the development of its parent compound, and its pharmacological effects are central to vinpocetine's clinical utility. A thorough understanding of its synthesis, physicochemical properties, pharmacokinetics, and mechanism of action is essential for the ongoing research and development of novel neuroprotective and cerebrovascular agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a foundational resource for the scientific community.

References

- 1. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. New HPLC-MS method for quantitative determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of vinpocetine and its metabolite, this compound, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajprd.com [ajprd.com]

- 9. Metabolism of vincamine in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Apovincaminic Acid from Vinpocetine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apovincaminic acid, the principal and pharmacologically active metabolite of vinpocetine, is of significant interest in neuroprotective and cerebrovascular research. This technical guide provides a comprehensive overview of the synthesis of this compound from its ethyl ester precursor, vinpocetine, through alkaline hydrolysis. Detailed experimental protocols, quantitative data, and visual representations of the chemical transformation and experimental workflow are presented to facilitate its preparation in a laboratory setting. This document is intended to serve as a practical resource for researchers and professionals engaged in the study and development of neuroactive compounds.

Introduction

Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, is a well-established therapeutic agent for the treatment of cerebrovascular disorders and cognitive impairment. Following administration, vinpocetine undergoes rapid and extensive first-pass metabolism, with the primary metabolic pathway being the hydrolysis of the ethyl ester group to yield this compound.[1] This metabolite is not merely an inactive degradation product but has been shown to possess neuroprotective properties, contributing significantly to the overall therapeutic effect of vinpocetine.[1] Therefore, the availability of pure this compound is crucial for further pharmacological studies, development of new therapeutic strategies, and as a reference standard in analytical methods.

This guide details a robust and high-yielding method for the chemical synthesis of this compound from vinpocetine. The core of this process is the alkaline-mediated hydrolysis of the ester linkage, a fundamental and widely employed transformation in organic synthesis.

Physicochemical Data

A clear understanding of the physical and chemical properties of the starting material and the product is essential for successful synthesis, purification, and characterization. The key physicochemical data for vinpocetine and this compound are summarized in Table 1.

| Property | Vinpocetine | This compound |

| IUPAC Name | Ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.0²,⁷.0⁸,¹⁸.0¹⁵,¹⁹]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.0²,⁷.0⁸,¹⁸.0¹⁵,¹⁹]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid |

| Molecular Formula | C₂₂H₂₆N₂O₂ | C₂₀H₂₂N₂O₂ |

| Molecular Weight | 350.46 g/mol [2] | 322.40 g/mol [3] |

| Melting Point | 147-153 °C (decomposes)[4] | Not available |

| Appearance | White crystalline powder[4] | Off-white to yellow solid[5] |

| Solubility | Soluble in chloroform and ethanol; insoluble in water.[4] | Soluble in DMSO. |

Synthesis of this compound from Vinpocetine

The synthesis of this compound from vinpocetine is achieved through the hydrolysis of the ethyl ester functionality. An effective method for this transformation is alkaline hydrolysis using lithium hydroxide in an alcoholic solvent. This reaction is known to proceed with high efficiency, affording the desired carboxylic acid in excellent yield.

Reaction Scheme

The chemical transformation is illustrated in the following reaction scheme:

References

- 1. apovincamine | 4880-92-6 [chemicalbook.com]

- 2. 42971-09-5 CAS MSDS (Vinpocetine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (+)-Apovincaminic acid | C20H22N2O2 | CID 160154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vinpocetine | 42971-09-5 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Core Mechanism of Action of Apovincaminic Acid in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic acid, the major active metabolite of vinpocetine (ethyl apovincaminate), is a compound that has garnered significant interest for its neuroprotective and cognitive-enhancing properties.[1][2] While much of the existing research has been conducted on the parent drug, vinpocetine, it is understood that this compound shares and contributes to these neuroprotective effects.[1][3] Vinpocetine is a synthetic derivative of vincamine, an alkaloid extracted from the periwinkle plant (Vinca minor).[4] It readily crosses the blood-brain barrier and is rapidly hydrolyzed to this compound.[5][6] This guide provides a detailed technical overview of the multifaceted mechanism of action of this compound in neurons, drawing from extensive research on its parent compound, vinpocetine.

The neuroprotective effects of this compound and its parent compound are attributed to a combination of actions, including enhancement of cerebral blood flow, modulation of ion channels, and anti-inflammatory effects.[4][7] This document will delve into the core molecular targets and signaling pathways, present quantitative data in a structured format, and provide insights into the experimental methodologies used to elucidate these mechanisms.

Core Mechanisms of Action

The neuronal effects of this compound, largely inferred from studies on vinpocetine, are not mediated by a single molecular target but rather through a multi-target engagement strategy. The primary pathways include:

-

Phosphodiesterase Type 1 (PDE1) Inhibition: This action leads to increased levels of cyclic nucleotides, influencing cerebral vasodilation and neuronal signaling.[4][8]

-

Voltage-Dependent Sodium Channel Blockade: A key mechanism for neuroprotection, particularly in ischemic conditions, by preventing neuronal over-excitation and subsequent excitotoxicity.[5][9]

-

Anti-inflammatory Action via IκB Kinase (IKK) Inhibition: This pathway mitigates neuroinflammation, a critical component in the pathology of many neurodegenerative diseases.[5][10]

-

Modulation of Glutamate Receptors: Antagonism of specific glutamate receptors contributes to the reduction of excitotoxic neuronal damage.[11][12]

These mechanisms collectively contribute to the observed neuroprotective and cognitive-enhancing effects.

Phosphodiesterase Type 1 (PDE1) Inhibition

Vinpocetine is a known inhibitor of the Ca2+/calmodulin-dependent phosphodiesterase type 1 (PDE1).[7] By inhibiting PDE1, it prevents the breakdown of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[4][13] The resulting increase in intracellular cGMP in vascular smooth muscle cells is believed to cause relaxation of cerebral blood vessels, leading to an increase in cerebral blood flow.[7][14] In neurons, elevated cAMP and cGMP levels can activate a cascade of protein kinases and transcription factors, such as cAMP response element-binding protein (CREB), which are involved in promoting neuronal plasticity, survival, and differentiation.[8][10]

Signaling Pathway for PDE1 Inhibition

Figure 1. This compound inhibits PDE1, leading to increased cGMP and cAMP levels.

Voltage-Dependent Sodium Channel Blockade

A significant aspect of the neuroprotective action of vinpocetine, and by extension this compound, is its ability to block voltage-dependent Na+ channels.[5][7] This effect is particularly relevant in pathological conditions like ischemia, where excessive Na+ influx contributes to cytotoxic edema and neuronal death. By inhibiting these channels, vinpocetine reduces neuronal excitability and the release of excitatory amino acid neurotransmitters like glutamate.[15] This, in turn, prevents the downstream cascade of Ca2+ overload and subsequent excitotoxicity.[9]

Experimental Workflow for Assessing Sodium Channel Blockade

Figure 2. Workflow for studying the effect of vinpocetine on Na+ channel-mediated responses.

Anti-inflammatory Action via IκB Kinase (IKK) Inhibition

Chronic neuroinflammation is a key contributor to the progression of various neurodegenerative disorders.[4] Vinpocetine has demonstrated potent anti-inflammatory effects by directly inhibiting the IκB kinase (IKK) complex.[5][10] This action is independent of its PDE1 inhibitory effects.[5] By inhibiting IKK, vinpocetine prevents the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This keeps NF-κB in an inactive state in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, such as TNF-α and various interleukins.[4][16]

NF-κB Signaling Pathway Inhibition

Figure 3. Inhibition of the IKK/NF-κB inflammatory pathway by this compound.

Modulation of Glutamate Receptors

Excessive activation of glutamate receptors, particularly NMDA and AMPA receptors, is a primary cause of excitotoxic neuronal injury in conditions like stroke.[17] Studies have shown that vinpocetine can preferentially antagonize quisqualate/AMPA receptor responses.[12] There is also evidence suggesting that vinpocetine's neuroprotective effects in models of retinal ischemia are linked to the modulation of NMDA receptor function.[18] Both vinpocetine and this compound have demonstrated neuroprotective effects against NMDA-induced neurotoxicity in vivo.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the mechanisms of action, primarily derived from studies on vinpocetine. Data specifically for this compound is limited.

Table 1: Inhibitory Concentrations (IC50) of Vinpocetine

| Molecular Target | IC50 Value | Experimental Model | Reference |

| Voltage-gated Na+ channels | 10–50 μM | Patch clamp on neurons | [5] |

| IκB kinase (IKK) | ~17 μM | In vitro kinase assay | [5] |

| NMDA/veratridine-induced excitotoxicity | 2-7 μM | Primary cortical cell culture | [19] |

| Lipid Peroxidation | 14 μM | In vitro assay | [20] |

Detailed Experimental Protocols

Protocol 1: Measurement of Intracellular Na+ and Ca2+ in Synaptosomes

Objective: To determine the effect of vinpocetine on voltage-sensitive sodium channel (VSSC)-mediated increases in intracellular sodium (Na(i)) and calcium (Ca(i)).

Methodology: [9]

-

Synaptosome Preparation: Striatal tissue from rats is homogenized in a buffered sucrose solution. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes (isolated nerve endings). The synaptosomal pellet is resuspended in a physiological buffer.

-

Fluorescent Dye Loading: Synaptosomes are incubated with the fluorescent indicators sodium-binding benzofuran isophthalate (SBFI-AM) for Na+ measurement and Fura-2-AM for Ca2+ measurement. These dyes allow for the ratiometric fluorimetric detection of changes in ion concentrations.

-

Experimental Procedure:

-

Aliquots of the dye-loaded synaptosomes are placed in a temperature-controlled fluorometer cuvette.

-

A baseline fluorescence reading is established.

-

Synaptosomes are pre-incubated with either vinpocetine (at various concentrations) or a vehicle control.

-

Depolarization is induced by adding a Na+ channel activator, such as 4-aminopyridine (4-AP) or veratridine.

-

Changes in SBFI and Fura-2 fluorescence are continuously recorded to monitor Na(i) and Ca(i) levels.

-

-

Data Analysis: The change in fluorescence ratio over time is calculated and converted to ion concentrations. The inhibitory effect of vinpocetine is determined by comparing the rise in Na(i) and Ca(i) in vinpocetine-treated samples to the control samples.

Protocol 2: Assessment of Microglial Activation via Immunocytochemistry

Objective: To quantify the effect of vinpocetine and this compound on neuroinflammation by measuring microglial activation in an in vivo model of excitotoxicity.

Methodology: [1]

-

Animal Model: An excitotoxic lesion is induced in the entorhinal cortex of rats by bilateral injection of N-methyl-D-aspartate (NMDA).

-

Drug Administration: Animals are treated with vinpocetine, cis-apovincaminic acid (cAVA), or a vehicle control via intraperitoneal injection prior to and for several days following the NMDA lesioning.

-

Tissue Preparation: After a set period, the animals are euthanized, and their brains are perfused with a fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected in a sucrose solution. Coronal sections of the brain are cut using a cryostat.

-

Immunostaining:

-

Brain sections are incubated with a primary antibody that specifically targets a marker for activated microglia, such as CD11b (also known as integrin alpha M).

-

Following washes to remove unbound primary antibody, the sections are incubated with a biotinylated secondary antibody.

-

An avidin-biotin-peroxidase complex is then applied, followed by a chromogen substrate (e.g., diaminobenzidine) to produce a visible color reaction product at the site of the antigen.

-

-

Image Analysis: The stained sections are examined under a microscope. The area of microglial activation around the lesion site is quantified using image analysis software. The size of the region with positive CD11b staining is compared between the different treatment groups to assess the anti-inflammatory effect of the compounds.

Conclusion

The mechanism of action of this compound in neurons is multifaceted and complex, primarily elucidated through studies of its parent compound, vinpocetine. The core mechanisms involve the inhibition of PDE1, blockade of voltage-dependent sodium channels, and suppression of the pro-inflammatory IKK/NF-κB pathway.[4][5][7] These actions collectively contribute to increased cerebral blood flow, reduced neuronal excitability, and mitigation of neuroinflammation, underpinning the compound's significant neuroprotective potential.[8][16] While this compound is confirmed to be an active metabolite sharing these neuroprotective properties, further research is warranted to delineate its specific contributions to each molecular pathway.[1][3] The in-depth understanding of these mechanisms is crucial for the continued development and therapeutic application of this compound and related compounds in the treatment of cerebrovascular and neurodegenerative diseases.

References

- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, this compound (AVA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of Vinpocetine? [synapse.patsnap.com]

- 5. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of vinpocetine and its metabolite, this compound, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Vinpocetine blockade of sodium channels inhibits the rise in sodium and calcium induced by 4-aminopyridine in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Role of sodium channel inhibition in neuroprotection: effect of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vinpocetine preferentially antagonizes quisqualate/AMPA receptor responses: evidence from release and ligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Effect of ethyl apovincaminate on the cerebral circulation. Studies in patients with obliterative cerebral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vinpocetine selectively inhibits neurotransmitter release triggered by sodium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Effects of Vinpocetine in Atherosclerosis and Ischemic Stroke: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Vinpocetine protects inner retinal neurons with functional NMDA glutamate receptors against retinal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Neuroprotective effects of vinpocetine in vivo and in vitro. This compound derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Vinpocetine: The Next-Gen Brain Enhancer For Pharma & Compounding Pharmacies | OCTAGONCHEM [octagonchem.com]

Unraveling the Neuroprotective Mechanisms of Apovincaminic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the neuroprotective signaling pathways of apovincaminic acid, a major metabolite of the synthetic ethyl ester of apovincamine, vinpocetine. Aimed at researchers, scientists, and drug development professionals, this document synthesizes current scientific findings on the neuroprotective effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling cascades.

Executive Summary

This compound, specifically its cis-isomer (cAVA), has demonstrated neuroprotective properties, contributing significantly to the therapeutic effects observed with its parent compound, vinpocetine.[1][2][3][4][5][6] While much of the existing research has focused on vinpocetine, this guide consolidates the available data on the direct and indirect mechanisms of this compound in affording neuronal protection. The primary neuroprotective actions of this compound are centered around the mitigation of excitotoxicity and the attenuation of neuroinflammation, particularly the reduction of microglial activation.[1][2][3][4][5][6]

Neuroprotective Effects Against Excitotoxicity

This compound has shown efficacy in protecting neurons from excitotoxic insults, primarily those induced by N-methyl-D-aspartate (NMDA) receptor overactivation.[1][2][3][4][5][6] This is a critical mechanism, as excitotoxicity is a common pathway in a variety of neurodegenerative disorders.

Quantitative Data on Neuroprotection in an In Vivo NMDA-Induced Excitotoxicity Model

A key study in a rat model of NMDA-induced entorhinal cortex lesion provides a quantitative comparison of the neuroprotective effects of cis-apovincaminic acid (cAVA) and its parent compound, vinpocetine.[1][2][3][4][5][6]

| Treatment Group | Neuronal Lesion Size (mm²) (Mean ± SEM) | Area of Microglia Activation (mm²) (Mean ± SEM) |

| NMDA + Vehicle | 3.5 ± 0.4 | 4.8 ± 0.5 |

| NMDA + Vinpocetine (10 mg/kg) | 2.1 ± 0.3 | 2.9 ± 0.4 |

| NMDA + cis-Apovincaminic Acid (10 mg/kg) | 2.6 ± 0.5 | 3.1 ± 0.6 ($) |

| *p < 0.05 vs. NMDA-vehicle group; $p = 0.05 vs. NMDA-vehicle group.[1] |

These data indicate that while vinpocetine showed a statistically significant reduction in neuronal lesion size, cis-apovincaminic acid produced a notable, albeit not statistically significant, reduction.[1] Importantly, both compounds significantly reduced the area of microglia activation, a key marker of neuroinflammation.[1]

Attenuation of Neuroinflammation

A significant aspect of this compound's neuroprotective profile is its ability to modulate neuroinflammatory processes. This is primarily achieved through the suppression of microglial activation.

Signaling Pathways Implicated in Anti-Inflammatory Effects

While direct studies on this compound are limited, research on its parent compound, vinpocetine, strongly suggests the involvement of the NF-κB signaling pathway . Vinpocetine has been shown to inhibit the IκB kinase (IKK) complex, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[7][8] Given that this compound is the active metabolite, it is highly probable that it contributes to this anti-inflammatory effect.

The reduction of microglia activation by cis-apovincaminic acid, as demonstrated in the in vivo NMDA-induced excitotoxicity model, provides strong evidence for its anti-neuroinflammatory capacity.[1] Activated microglia are a significant source of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , which can exacerbate neuronal damage.[9][10][11][12] By reducing microglial activation, this compound likely downregulates the release of these harmful cytokines.

Other Potential Neuroprotective Mechanisms

While direct evidence for this compound is still emerging, the well-documented mechanisms of vinpocetine provide a strong basis for inferring its actions. These include:

-

Inhibition of Phosphodiesterase Type 1 (PDE1): Vinpocetine is a known inhibitor of PDE1, an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][13] Inhibition of PDE1 leads to increased levels of these second messengers, which are involved in various neuroprotective and cognitive-enhancing pathways. It is plausible that this compound also possesses PDE1 inhibitory activity.

-

Modulation of Voltage-Gated Sodium Channels: Vinpocetine has been shown to block voltage-gated sodium channels, which can reduce neuronal excitability and protect against excitotoxicity.[14][15] The structural similarity of this compound suggests it may share this property.

-

Antioxidant Activity: Vinpocetine exhibits antioxidant properties, which are crucial in combating the oxidative stress that accompanies many neurodegenerative conditions.[11][16] this compound may contribute to this antioxidant effect.

Detailed Experimental Protocols

NMDA-Induced Excitotoxicity in Rat Entorhinal Cortex

This protocol is based on the methodology described in the comparative study of vinpocetine and cis-apovincaminic acid.[1]

-

Animal Model: Adult male Wistar rats are used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent.

-

Stereotaxic Surgery: Rats are placed in a stereotaxic frame. Bilateral injections of NMDA are made into the entorhinal cortex.

-

Drug Administration: cis-Apovincaminic acid (10 mg/kg), vinpocetine (10 mg/kg), or vehicle is administered intraperitoneally 60 minutes before the lesion and continued for a specified post-operative period.[1]

-

Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function, including the Novel Object Recognition Test, Social Discrimination Test, Y-maze for spontaneous alternation, and the Morris Water Maze for spatial learning.[1]

-

Immunohistochemistry: Following behavioral testing, animals are euthanized, and brains are perfused and fixed. Brain sections are stained with antibodies against Neuron-Specific Nuclear Protein (NeuN) to identify neurons and CD11b to identify activated microglia.[1]

-

Quantitative Analysis: The size of the neuronal lesion (area of NeuN-negative staining) and the area of microglial activation (area of CD11b-positive staining) are quantified using image analysis software.[1]

Cell Viability Assays (General Protocol)

While specific in vitro studies on this compound are not detailed in the provided results, general cell viability assays can be adapted to assess its neuroprotective effects.

-

Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.

-

Induction of Cytotoxicity: Neuronal death is induced by applying a neurotoxic agent, such as NMDA, glutamate, or hydrogen peroxide.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration before the addition of the neurotoxin.

-

Viability Assessment: Cell viability is measured using standard assays such as:

-

MTT Assay: Measures mitochondrial metabolic activity.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

-

Trypan Blue Exclusion Assay: Differentiates between viable and non-viable cells based on membrane integrity.

-

Conclusion and Future Directions

This compound demonstrates clear neuroprotective potential, primarily through the mitigation of excitotoxicity and the reduction of neuroinflammation. While its mechanisms are inferred to be similar to its parent compound, vinpocetine, involving potential inhibition of PDE1 and modulation of ion channels, further direct in vitro and in vivo studies are necessary to fully elucidate its specific signaling pathways. Future research should focus on:

-

Directly assessing the PDE1 inhibitory activity of this compound.

-

Investigating the direct effects of this compound on the IKK/NF-κB signaling pathway in microglia.

-

Characterizing the interaction of this compound with voltage-gated sodium and calcium channels.

-

Quantifying the antioxidant properties of this compound in neuronal models of oxidative stress.

A deeper understanding of the specific molecular targets of this compound will be crucial for the development of novel therapeutic strategies for a range of neurodegenerative and cerebrovascular diseases.

References

- 1. [PDF] Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, this compound (AVA) | Semantic Scholar [semanticscholar.org]

- 2. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of vinpocetine and its main metabolite this compound before and after the chronic oral administration of vinpocetine to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alzforum.org [alzforum.org]

- 6. research.rug.nl [research.rug.nl]

- 7. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TNF Production and Release from Microglia via Extracellular Vesicles: Impact on Brain Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cannabinoids ablate release of TNFalpha in rat microglial cells stimulated with lypopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microglial activation and TNFalpha production mediate altered CNS excitability following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Excitatory actions of NMDA receptor antagonists in rat entorhinal cortex and cultured entorhinal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Vinpocetine selectively inhibits neurotransmitter release triggered by sodium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vinpocetine-based therapy is an attractive strategy against oxidative stress-induced hepatotoxicity in vitro by targeting Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Apovincaminic Acid and the Blood-Brain Barrier: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic acid (AVA) is the principal and pharmacologically active metabolite of vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine.[1][2][3][4] Vinpocetine has been utilized in clinical settings for the management of cerebrovascular disorders and cognitive impairments, owing to its ability to enhance cerebral blood flow and exert neuroprotective effects.[3][4] A critical aspect of the therapeutic efficacy of centrally acting agents is their ability to permeate the blood-brain barrier (BBB). It has been established that both vinpocetine and its metabolite, this compound, can cross the BBB and exert effects within the central nervous system (CNS).[3] This technical guide provides a consolidated overview of the available scientific information regarding the blood-brain barrier permeability of this compound, with a focus on quantitative data and experimental methodologies. It is important to note that while the passage of AVA across the BBB is confirmed, specific quantitative permeability coefficients from in vitro models are not extensively reported in the available literature.

Quantitative Data: Brain Tissue Distribution of this compound

The following table summarizes the concentration of this compound in various regions of the rat brain following a single intragastric administration of vinpocetine (4 mg/kg). This data provides valuable insight into the distribution and retention of AVA within the CNS.

| Time (hours) | Hypothalamus (ng/g) | Striatum (ng/g) | Cortex (ng/g) | Cerebellum (ng/g) | Hippocampus (ng/g) |

| 0.5 | 1.83 ± 0.41 | 1.52 ± 0.38 | 1.18 ± 0.29 | 0.89 ± 0.22 | 0.95 ± 0.25 |

| 1.0 | 2.15 ± 0.52 | 1.89 ± 0.45 | 1.45 ± 0.36 | 1.12 ± 0.28 | 1.21 ± 0.31 |

| 2.0 | 1.68 ± 0.42 | 1.41 ± 0.35 | 1.09 ± 0.27 | 0.81 ± 0.21 | 0.88 ± 0.23 |

| 4.0 | 0.95 ± 0.24 | 0.82 ± 0.21 | 0.63 ± 0.16 | 0.49 ± 0.13 | 0.53 ± 0.14 |

| 8.0 | 0.41 ± 0.11 | 0.35 ± 0.09 | 0.27 ± 0.07 | 0.21 ± 0.06 | 0.23 ± 0.06 |

| 12.0 | 0.18 ± 0.05 | 0.16 ± 0.04 | 0.12 ± 0.03 | 0.09 ± 0.02 | 0.10 ± 0.03 |

Data adapted from a study on the simultaneous determination of vinpocetine and this compound in rats by UPLC-MS/MS.

The data indicates that this compound is distributed throughout different brain regions and exhibits a slower elimination from the brain compared to its parent compound, vinpocetine.

Experimental Protocols

Determination of this compound in Rat Brain Tissue by UPLC-MS/MS

This protocol details the methodology used to quantify the concentration of this compound in rat brain tissue, as referenced in the quantitative data table.

1. Sample Preparation:

-

Brain tissue samples (hypothalamus, striatum, cortex, cerebellum, and hippocampus) are collected at predetermined time points following the administration of vinpocetine.

-

The tissues are homogenized.

-

Protein precipitation is carried out by adding 500 μL of methanol to the brain tissue homogenate.

-

Phenacetin is utilized as an internal standard (IS).

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for analysis.

2. Chromatographic Conditions:

-

System: Waters ACQUITY UPLC

-

Column: Waters ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm)

-

Mobile Phase: A gradient elution of methanol and water.

-

Flow Rate: 0.20 mL/min

3. Mass Spectrometric Conditions:

-

System: Triple quadrupole tandem mass spectrometer

-

Ionization Source: Positive electrospray ionization (ESI)

-

Mode: Multiple reaction monitoring (MRM)

-

MRM Transitions:

-

This compound (AVA): m/z 323 → m/z 280

-

Vinpocetine (VP): m/z 351 → m/z 280

-

Internal Standard (Phenacetin): m/z 180 → m/z 110

-

4. Quantification:

-

A calibration curve is constructed using known concentrations of this compound.

-

The concentration of AVA in the brain tissue samples is determined by comparing the peak area ratio of AVA to the internal standard against the calibration curve.

Visualizations

Logical Pathway of this compound Brain Distribution

Caption: Vinpocetine to AVA brain distribution pathway.

Experimental Workflow for Rat Brain Distribution Study

Caption: Workflow for AVA brain concentration analysis.

Conclusion

This compound, the primary active metabolite of vinpocetine, effectively crosses the blood-brain barrier and distributes to various brain regions. The available quantitative data from in vivo studies in rats demonstrates its presence and persistence in the CNS. While specific in vitro permeability coefficients for this compound are not readily found in the current literature, the detailed analytical methods for its quantification in brain tissue are well-established. The provided experimental workflow and logical pathway diagrams offer a clear visualization of the processes involved in its study and its journey from administration as a parent drug to its presence in the brain. Further research focusing on in vitro BBB models would be beneficial to elucidate the specific transport mechanisms and provide a more complete quantitative profile of this compound's blood-brain barrier permeability.

References

- 1. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of vinpocetine and its metabolite, this compound, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scholars@Duke publication: Significance of lipid composition in a blood-brain barrier-mimetic PAMPA assay. [scholars.duke.edu]

- 4. mdpi.com [mdpi.com]

Pharmacokinetics of Apovincaminic Acid in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic acid (AVA) is the major and active metabolite of vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine. Vinpocetine is recognized for its neuroprotective and cerebral blood-flow enhancing properties.[1] Given that vinpocetine undergoes rapid and extensive metabolism to AVA, understanding the pharmacokinetic profile of this metabolite is crucial for evaluating the overall efficacy and safety of vinpocetine-based therapies.[2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical studies in rats and dogs following the administration of vinpocetine.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Species | Vinpocetine Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |

| Sprague-Dawley Rat (Dam) | 5 mg/kg (oral gavage, repeated dose) | ≥ 2.7-fold higher than vinpocetine Cmax | ~1 | ≥ 2.7-fold higher than vinpocetine AUC | 3-10 | [2] |

| Sprague-Dawley Rat | 1 mg/kg (oral) | Not explicitly stated for AVA | ~1 | Not explicitly stated for AVA | 3-10 | [3][4] |

Note: In the study by Waidyanatha et al. (2017) on pregnant Sprague-Dawley rats, it was noted that plasma levels of AVA were significantly higher than those of the parent drug, vinpocetine.[2] The formation of AVA is rapid, with peak plasma concentrations observed around one hour after oral administration of vinpocetine.[4]

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Species | Vinpocetine Dose & Route | Formulation | Cmax (ng/mL) | Tmax (h) | t½ (h) | Clearance (L/h/kg) | Reference |

| Beagle Dog | 15 mg (oral) | Immediate Release Tablet | 377.19 ± 39.89 | 4.83 ± 1.02 | - | - | [5] |

| Beagle Dog | 15 mg (oral) | Osmotic Pump Controlled Release Tablet | 149.28 ± 31.22 | 4.83 ± 2.32 | - | - | [5] |

| Dog | 10 mg (oral or IV) | - | - | - | 9.6 | 1.5 ± 0.77 | [3] |

Note: The pharmacokinetics of AVA in dogs can be described by a two-compartment open model. The apparent half-life of its formation is approximately 0.56 hours. The lower clearance and volume of distribution of AVA compared to vinpocetine suggest that its elimination is limited by its formation from the parent drug and that it does not undergo significant further metabolism.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic studies. Below are protocols for key experiments related to the study of this compound.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used.[3]

-

Housing and Acclimatization: Animals are housed in controlled conditions with a standard diet and water ad libitum. A suitable acclimatization period is necessary before the experiment.

-

Drug Administration:

-

Formulation: Vinpocetine is typically formulated in a vehicle such as 0.5% aqueous methylcellulose for oral administration.

-

Route and Dose: Administration is performed via oral gavage at a specific dose, for example, 1 mg/kg.[3]

-

-

Blood Sampling:

-

Procedure: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. The submandibular or saphenous vein are common sites for repeated sampling in conscious rats.

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Data Analysis: Plasma concentration-time data for this compound are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Quantification of this compound in Plasma by UPLC-MS/MS

This method allows for the simultaneous determination of vinpocetine and this compound in plasma samples.[3][6]

-

Sample Preparation (Protein Precipitation):

-

To a small aliquot of plasma (e.g., 50 µL), an internal standard is added.

-

Protein is precipitated by adding a larger volume of cold methanol (e.g., 500 µL).

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The clear supernatant is transferred for analysis.[6]

-

-

Chromatographic Conditions:

-

UPLC System: A high-performance liquid chromatography system is used.

-

Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly employed.[6]

-

Mobile Phase: A gradient elution with a mixture of methanol and water (often with a modifier like formic acid) is used.

-

Flow Rate: A typical flow rate is 0.20 mL/min.[6]

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer is used.

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used.

-

MRM Transitions: The quantification is performed in Multiple Reaction Monitoring (MRM) mode. The specific precursor to product ion transitions are:

-

-

Method Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Mandatory Visualizations

Metabolic Pathway of Vinpocetine to this compound

The primary metabolic transformation of vinpocetine is the hydrolysis of its ethyl ester group to form this compound.

Caption: Metabolic conversion of Vinpocetine to this compound.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of this compound.

Caption: Preclinical pharmacokinetic study workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Systemic Exposure of Vinpocetine in Pregnant Sprague Dawley Rats Following Repeated Oral Exposure: an Investigation of Fetal Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of vinpocetine and its primary metabolite, this compound, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Vinpocetine (CASRN 42971-09-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:Nzw Spf) Rabbits (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Preparation and In Vitro/In Vivo Evaluation of Vinpocetine Elementary Osmotic Pump System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Determination of Vinpocetine and its Major Active Metabolite this compound in Rats by UPLC-MS/MS and its Application to the Brain Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Targets of Apovincaminic Acid: A Technical Guide for Researchers

Introduction

Apovincaminic acid, the major and active metabolite of the synthetic ethyl ester vinpocetine, has garnered significant interest within the scientific community for its neuroprotective and cognitive-enhancing properties. While much of the existing research has focused on its parent compound, understanding the direct molecular interactions of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics for cerebrovascular and neurodegenerative disorders. This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets, presenting available quantitative data, detailed experimental protocols for target identification and validation, and visual representations of key signaling pathways and experimental workflows.

Identified and Putative Molecular Targets

The primary molecular targets of this compound are believed to overlap significantly with those of its parent compound, vinpocetine. These include phosphodiesterases, ion channels, and components of inflammatory signaling pathways.

Phosphodiesterase Type 1 (PDE1)

Inhibition of phosphodiesterase type 1 (PDE1) is a well-documented mechanism of action for vinpocetine and is presumed to be a key target for this compound.[1] PDE1 enzymes hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in various cellular processes, including synaptic plasticity and memory formation.[2] By inhibiting PDE1, this compound can increase intracellular levels of cAMP and cGMP, leading to downstream effects that are beneficial for neuronal function.[1]

Voltage-Gated Sodium Channels (VGSCs)

Vinpocetine has been shown to be a potent blocker of voltage-gated sodium channels, and this activity is likely shared by this compound.[3] This inhibition is state-dependent, with a higher affinity for the inactivated state of the channel.[3] By blocking these channels, this compound can modulate neuronal excitability, which may contribute to its neuroprotective effects in conditions such as ischemia.

Glutamate Receptors

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is another important target. Both vinpocetine and this compound have been shown to provide neuroprotection against NMDA-induced neurotoxicity.[4] The interaction with glutamate receptors is complex and may involve allosteric modulation rather than direct competitive binding.[5][6]

Anti-inflammatory Pathways: TNF-α Signaling

Recent studies have highlighted the anti-inflammatory properties of vinpocetine, which are likely mediated by its active metabolite, this compound. One of the key pathways implicated is the tumor necrosis factor-alpha (TNF-α) signaling pathway.[7] By modulating this pathway, this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation, a common feature of many neurodegenerative diseases.

Quantitative Data on Target Interactions

Direct quantitative binding data for this compound is limited in the publicly available literature. Most studies provide data for the parent compound, vinpocetine. The following table summarizes the available quantitative data for vinpocetine, which serves as a surrogate to estimate the potential potency of this compound. It is generally reported that this compound exhibits similar, though sometimes less potent, effects compared to vinpocetine.[5]

| Target | Compound | Assay Type | Value | Organism/System | Reference |

| Phosphodiesterase 1 (PDE1) | Vinpocetine | Enzyme Inhibition | IC50: ~10-50 µM | Recombinant Human | [8] |

| Voltage-Gated Sodium Channels (NaV1.8) | Vinpocetine | Whole-cell Patch Clamp | IC50: 3.5 µM (from -35 mV holding potential) | Rat DRG neurons | [3] |

| Voltage-Gated Sodium Channels (NaV1.8) | Vinpocetine | Whole-cell Patch Clamp | IC50: 10.4 µM (from -90 mV holding potential) | Rat DRG neurons | [3] |

| NMDA-induced Excitotoxicity | Vinpocetine | LDH Release Assay | IC50: 2-7 x 10-6 M | Primary cortical cell culture | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the identification and characterization of this compound's molecular targets.

Protocol 1: In Vitro Phosphodiesterase 1 (PDE1) Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE1.

Objective: To measure the in vitro inhibitory potency of this compound on PDE1 activity.

Materials:

-

Recombinant human PDE1 enzyme (e.g., PDE1A, PDE1B, PDE1C)

-

Radiolabeled [³H]-cAMP or [³H]-cGMP

-

This compound stock solution (in DMSO)

-

Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂, and calmodulin)

-

Snake venom nucleotidase

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Enzyme and Substrate Preparation: Prepare dilutions of the recombinant PDE1 enzyme and the radiolabeled substrate in the assay buffer.

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., vinpocetine).

-

Reaction Initiation: In a 96-well plate, add the PDE1 enzyme, the assay buffer, and the different concentrations of this compound or controls.

-

Incubation: Pre-incubate the plate at 30°C for 10 minutes.

-

Substrate Addition: Initiate the enzymatic reaction by adding the radiolabeled cAMP or cGMP substrate.

-

Reaction Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.

-

Reaction Termination: Stop the reaction by adding a stop buffer or by heat inactivation.

-

Nucleotidase Treatment: Add snake venom nucleotidase to each well to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

-

Separation: Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product using anion-exchange resin or a scintillation proximity assay (SPA).

-

Quantification: Measure the radioactivity of the product using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and plot the results to determine the IC50 value using non-linear regression analysis.[8][10]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition

This protocol details the method for assessing the inhibitory effect of this compound on voltage-gated sodium channels in a cellular context.

Objective: To characterize the state- and voltage-dependent inhibition of sodium channels by this compound.

Materials:

-

Cell line stably expressing the sodium channel of interest (e.g., HEK-293 cells expressing NaV1.8)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular solution (containing CsF, CsCl, EGTA, HEPES)

-

Extracellular solution (containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose)

-

This compound stock solution

Procedure:

-

Cell Culture: Culture the cells expressing the target sodium channel to an appropriate confluency.

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and rupture the cell membrane to achieve the whole-cell patch-clamp configuration.

-

Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. To assess state-dependence, use different holding potentials to modulate the proportion of channels in the resting and inactivated states.

-

Compound Application: Perfuse the cell with the extracellular solution containing various concentrations of this compound.

-

Data Acquisition: Record the sodium currents before, during, and after the application of the compound.

-

Data Analysis: Measure the peak sodium current amplitude at each voltage step and for each compound concentration. Calculate the percentage of inhibition and plot concentration-response curves to determine the IC50 values at different holding potentials. Analyze the effect of the compound on the voltage-dependence of activation and inactivation.[3][11]

Protocol 3: Affinity Capture Mass Spectrometry for Target Identification

This protocol provides a general workflow for identifying the protein targets of this compound from a complex biological sample.

Objective: To identify proteins that directly bind to this compound in a cell lysate.

Materials:

-

This compound derivative with a linker for immobilization (e.g., biotinylated this compound)

-

Streptavidin-coated magnetic beads or affinity chromatography resin

-

Cell or tissue lysate

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Wash buffers

-

Elution buffer

-

Mass spectrometer (e.g., Orbitrap) coupled with a liquid chromatography system (LC-MS/MS)

Procedure:

-

Probe Immobilization: If using beads, incubate the biotinylated this compound with streptavidin-coated magnetic beads to immobilize the probe.

-

Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest using a suitable lysis buffer.

-

Affinity Capture: Incubate the immobilized this compound probe with the cell lysate to allow for the binding of target proteins. Include a control with beads alone or beads with an inactive control molecule.

-

Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing high salt, low pH, or a competing agent).

-

Protein Digestion: Digest the eluted proteins into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Use a proteomics software suite to search the acquired mass spectra against a protein database to identify the proteins that were specifically captured by the this compound probe. Compare the results from the this compound pull-down with the control pull-down to identify specific binders.[12][13]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound target identification.

Caption: Putative mechanisms of action for this compound.

Caption: Workflow for identifying protein targets of this compound.

Caption: Key components of the TNF-α signaling pathway.

References

- 1. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer’s disease [frontiersin.org]

- 3. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐this compound on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate acts on acid-sensing ion channels to worsen ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. [Neuroprotective effects of vinpocetine in vivo and in vitro. This compound derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel PDE9 inhibitors capable of inhibiting Aβ aggregation as potential candidates for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Affinity Purification Mass Spectrometry on the Orbitrap–Astral Mass Spectrometer Enables High-Throughput Protein–Protein Interaction Mapping - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activity of Apovincaminic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apovincaminic acid, a derivative of the vinca alkaloid vincamine, and its synthetic derivatives represent a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth overview of the core biological activities of these derivatives, with a particular focus on the well-studied compound vinpocetine and its principal metabolite, cis-apovincaminic acid (cAVA). This document summarizes key quantitative data, details critical experimental protocols, and elucidates the underlying signaling pathways, offering a comprehensive resource for researchers and professionals in drug development. The primary therapeutic potential of these compounds lies in their neuroprotective, anti-inflammatory, and cerebral blood flow-enhancing properties, making them promising candidates for the treatment of cerebrovascular and neurodegenerative disorders.

Introduction

This compound and its derivatives are synthetic analogues of vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor). Vinpocetine (ethyl-apovincaminate) is the most extensively studied derivative and has been in clinical use for decades in several countries for the management of cerebrovascular disorders and cognitive impairment.[1][2] The biological activity of these compounds is multifaceted, stemming from their ability to modulate several key cellular and physiological processes. This guide will delve into the quantitative aspects of their activity, the methodologies used to assess them, and the molecular pathways they influence.

Quantitative Data on Biological Activities

The biological efficacy of this compound derivatives has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data for vinpocetine and other notable derivatives.

Table 1: Neuroprotective and Cellular Activities of Vinpocetine

| Parameter | Model/Assay | Value | Reference |

| IC50 (Excitotoxicity Inhibition) | Glutamate-induced excitotoxicity in primary cortical cell culture | 2-7 x 10⁻⁶ M | [3] |

| IC50 (Voltage-gated Na+ Channel Blockade) | Whole-cell patch-clamp on rat cortical neurons | 44.2 ± 14.6 µM | [4] |

| Infarct Volume Reduction | Permanent middle cerebral artery occlusion (MCAO) in rats (3 mg/kg i.p.) | 42% decrease (p < 0.05) | [3] |

| NF-κB Activation Inhibition | TNF-α-induced activation in ARPE19/NF-κB-luciferase reporter cells (50 µM) | > 3-fold suppression | [5] |

Table 2: Effects of this compound Derivatives on Cerebral Blood Flow

| Compound | Model | Dose | Effect | Reference |

| Vinpocetine | Anesthetized dogs (vertebral artery injection) | 0.03 - 1.0 mg/dog | Dose-dependent increase in vertebral artery blood flow | [6] |

| (Nitrooxy)alkyl apovincaminate (compound 5) | Dogs (intravenous) | 0.03 - 1.0 mg/kg | Dose-dependent increase in cerebral blood flow (more potent than vinpocetine) | [7] |

| This compound ethylester (RGH-4405) | Conscious dogs | Not specified | Greater increase in vertebral blood flow than femoral blood flow | [8] |

Table 3: Comparative Neuroprotective Effects of Vinpocetine and cis-Apovincaminic Acid (cAVA) in an NMDA-Induced Excitotoxicity Model in Rats

| Behavioral Test | Treatment (10 mg/kg i.p.) | Outcome | Reference |

| Novel Object Recognition | Vinpocetine | Attenuated attention deficit (p < 0.05 vs. NMDA control) | [9] |

| cAVA | Attenuated attention deficit (p < 0.01 vs. NMDA control) | [9] | |

| Spontaneous Alternation | Vinpocetine | Attenuated lesion effect (p < 0.05 vs. NMDA control) | [9] |

| cAVA | Attenuated lesion effect | [9] | |

| Morris Water Maze | Vinpocetine | Prevented learning deficit (p < 0.05 vs. NMDA control) | [9] |

| cAVA | Prevented learning deficit (p < 0.001 vs. NMDA control) | [9] | |

| Lesion Size Reduction | Vinpocetine | Significant reduction | [10] |

| cAVA | Almost significant reduction | [10] | |

| Microglia Activation Reduction | Vinpocetine & cAVA | Both reduced microglia activation | [10] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound derivatives.

In Vivo Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is widely used to mimic ischemic stroke and assess the neuroprotective effects of compounds like vinpocetine.[1][3]

Objective: To induce focal cerebral ischemia and evaluate the effect of a test compound on infarct volume.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Micro-surgical instruments

-

4-0 monofilament nylon suture with a rounded tip

-

2,3,5-triphenyltetrazolium chloride (TTC) solution

Procedure:

-

Anesthetize the rat and maintain body temperature at 37°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert the 4-0 monofilament nylon suture into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

For permanent MCAO, the suture is left in place. For transient MCAO, the suture is withdrawn after a defined period (e.g., 90 minutes) to allow for reperfusion.

-

Administer the this compound derivative (e.g., vinpocetine 3 mg/kg, i.p.) or vehicle at a specified time point (e.g., 30 minutes post-ischemia).[3]

-

After a survival period (e.g., 24 hours), euthanize the animal and harvest the brain.

-

Slice the brain into coronal sections and stain with 2% TTC solution to visualize the infarct area (unstained tissue) versus viable tissue (red-stained).

-

Quantify the infarct volume using image analysis software.

In Vitro Neurotoxicity Assay: Lactate Dehydrogenase (LDH) Release

This assay is a common method to assess cytotoxicity by measuring the release of the cytosolic enzyme LDH from damaged cells.[3][11][12][13][14]

Objective: To quantify the protective effect of a compound against induced cytotoxicity in a neuronal cell culture.

Materials:

-

Primary cortical cell culture or a suitable neuronal cell line

-

96-well culture plates

-

Excitotoxic agent (e.g., glutamate, NMDA)

-

This compound derivative (test compound)

-

LDH cytotoxicity assay kit (containing lysis buffer, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an optimal density and culture for 24 hours.

-

Pre-treat the cells with various concentrations of the this compound derivative for a specified duration.

-

Induce cytotoxicity by adding the excitotoxic agent (e.g., glutamate) to the wells.

-

Include control wells: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and vehicle controls.

-

Incubate for the desired period (e.g., 24 hours).

-

Centrifuge the plate to pellet any detached cells.

-

Carefully transfer the supernatant from each well to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.

-

Incubate at room temperature for the recommended time, protected from light.

-

Add the stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.

In Vivo Model of NMDA-Induced Neurotoxicity in Rats

This model is used to study excitotoxicity-induced neuronal damage and the neuroprotective effects of compounds.[9][10][15]

Objective: To induce excitotoxic lesions in the entorhinal cortex and assess the behavioral and morphological protection by this compound derivatives.

Materials:

-

Adult male rats

-

Stereotaxic apparatus

-

Anesthesia

-

N-methyl-D-aspartate (NMDA) solution

-

This compound derivative (e.g., vinpocetine, cAVA)

-

Behavioral testing apparatus (e.g., Y-maze, Morris water maze)

-

Immunohistochemistry reagents (e.g., antibodies for NeuN and CD11b)

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Perform bilateral craniotomies over the entorhinal cortex.

-

Inject NMDA solution into the entorhinal cortex to induce excitotoxic lesions.

-